molecular formula C19H13ClN4O B12937703 5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-13-4

5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one

Cat. No.: B12937703
CAS No.: 833488-13-4
M. Wt: 348.8 g/mol
InChI Key: RJDBPCNTDNNICQ-UHFFFAOYSA-N
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Description

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both amino and chloro substituents on the pyrimidine ring, along with the hydroxyl group on the quinoline ring, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 4-chloroaniline with a suitable aldehyde and guanidine under acidic conditions to form 2-amino-6-(4-chlorophenyl)pyrimidine.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized by cyclization of an appropriate precursor such as 2-aminobenzophenone with a suitable reagent like phosphorus oxychloride.

    Coupling of Pyrimidine and Quinoline Rings: The final step involves coupling the pyrimidine and quinoline rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The chloro substituent on the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can bind to enzymes, receptors, and nucleic acids, thereby modulating their activity.

    Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interfere with microbial cell wall synthesis and viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(4-chlorophenyl)pyrimidine: Lacks the quinoline ring but shares the pyrimidine core.

    8-Hydroxyquinoline: Lacks the pyrimidine ring but shares the quinoline core with a hydroxyl group.

Uniqueness

5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)quinolin-8-ol is unique due to the combination of both pyrimidine and quinoline rings, along with the presence of amino, chloro, and hydroxyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

833488-13-4

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

5-[2-amino-6-(4-chlorophenyl)pyrimidin-4-yl]quinolin-8-ol

InChI

InChI=1S/C19H13ClN4O/c20-12-5-3-11(4-6-12)15-10-16(24-19(21)23-15)13-7-8-17(25)18-14(13)2-1-9-22-18/h1-10,25H,(H2,21,23,24)

InChI Key

RJDBPCNTDNNICQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=NC(=NC(=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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